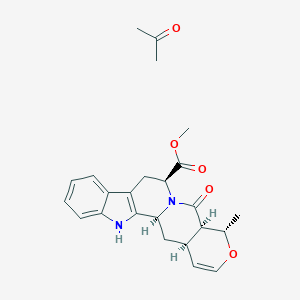
5-Carboxytetrahydroalstonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxytetrahydroalstonine (5-CTH) is a natural alkaloid compound that belongs to the family of iboga alkaloids. It is extracted from the root bark of the Tabernanthe iboga plant, which is native to Central Africa. 5-CTH has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of 5-Carboxytetrahydroalstonine is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 5-Carboxytetrahydroalstonine has been found to bind to certain receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor, which are involved in the regulation of pain and addiction.
Effets Biochimiques Et Physiologiques
5-Carboxytetrahydroalstonine has been found to have various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. Additionally, 5-Carboxytetrahydroalstonine has been found to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Carboxytetrahydroalstonine in lab experiments is its natural origin, which may make it a safer and more sustainable alternative to synthetic compounds. Additionally, 5-Carboxytetrahydroalstonine has been found to have a relatively low toxicity profile. However, one limitation of using 5-Carboxytetrahydroalstonine in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 5-Carboxytetrahydroalstonine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Carboxytetrahydroalstonine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-Carboxytetrahydroalstonine is a complex process that involves several steps. The first step is the extraction of ibogaine from the root bark of the Tabernanthe iboga plant. Ibogaine is then converted into voacangine, which is further transformed into 5-Carboxytetrahydroalstonine through a series of chemical reactions.
Applications De Recherche Scientifique
5-Carboxytetrahydroalstonine has been studied extensively for its potential therapeutic applications. It has been found to have anti-addictive properties and has been used in the treatment of addiction to opioids, cocaine, and nicotine. Additionally, 5-Carboxytetrahydroalstonine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Numéro CAS |
133541-29-4 |
|---|---|
Nom du produit |
5-Carboxytetrahydroalstonine |
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
methyl (1S,12S,15R,16S,20R)-16-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylate;propan-2-one |
InChI |
InChI=1S/C21H22N2O4.C3H6O/c1-11-18-12(7-8-27-11)9-16-19-14(13-5-3-4-6-15(13)22-19)10-17(21(25)26-2)23(16)20(18)24;1-3(2)4/h3-8,11-12,16-18,22H,9-10H2,1-2H3;1-2H3/t11-,12-,16-,17-,18-;/m0./s1 |
Clé InChI |
WSXJOKFIYUUXTN-HOAAAOCKSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@H]3C4=C(C[C@H](N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES canonique |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Autres numéros CAS |
133541-29-4 |
Synonymes |
5-carboxytetrahydroalstonine 5-CEHAS methyl 7,8,13,13b,14,14a-hexahydro-4-methyl-5-oxo-4H-indolo-(2,3-a)pyrano(3,4-g)quinolizine-7-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



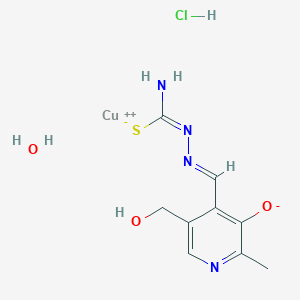
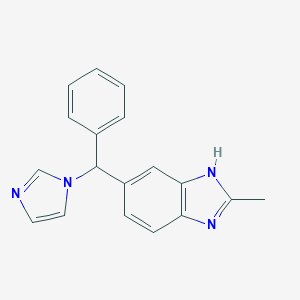
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
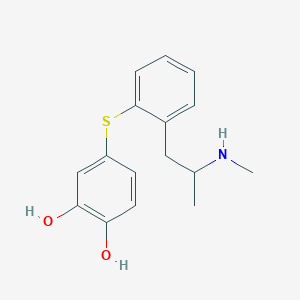
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

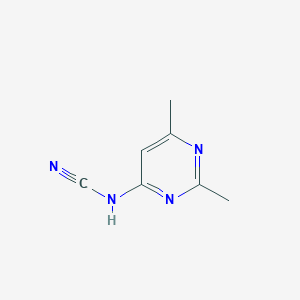
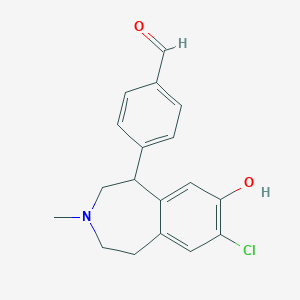
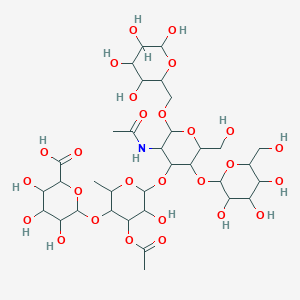
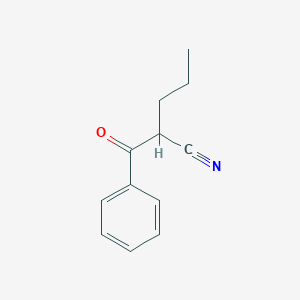
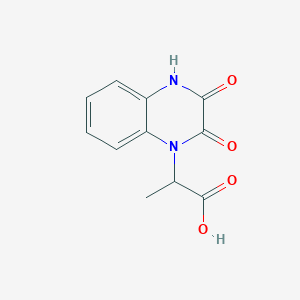

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)